N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound with a molecular formula of C17H15BrN4O2. This compound is characterized by the presence of a triazole ring, bromophenoxy, and chloro-ethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with ethylene oxide under basic conditions to form 4-(2-bromophenoxy)ethanol.
Chloro-ethoxyphenyl Intermediate: The chloro-ethoxyphenyl group is synthesized by reacting 3-chloro-5-ethoxyphenol with ethylene oxide.
Condensation Reaction: The final step involves the condensation of the bromophenoxy and chloro-ethoxyphenyl intermediates with 4H-1,2,4-triazol-4-amine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{4-[2-(4-chlorophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-{4-[2-(4-fluorophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
- N-[(E)-{4-[2-(4-iodophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
N-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O3/c1-2-26-18-10-14(11-24-25-12-22-23-13-25)9-17(21)19(18)28-8-7-27-16-5-3-15(20)4-6-16/h3-6,9-13H,2,7-8H2,1H3/b24-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZZJHWYHLHEGG-BHGWPJFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCCOC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCCOC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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